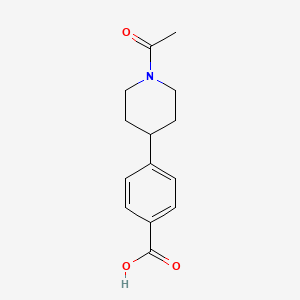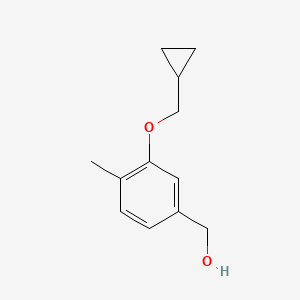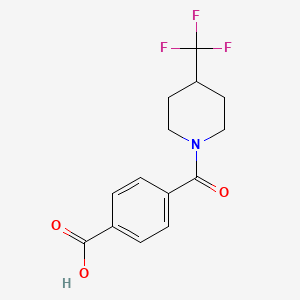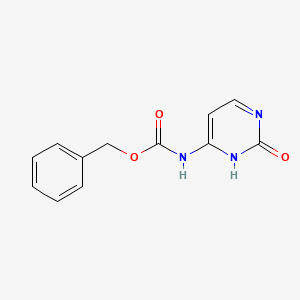
N4-Benzyloxycarbonyl Cytosine
描述
N4-Benzyloxycarbonyl Cytosine is a derivative of cytosine, a nucleobase found in DNA and RNA. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom at the fourth position of the cytosine ring. The modification of cytosine with a benzyloxycarbonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyloxycarbonyl Cytosine typically involves the selective alkylation of cytosine. One common method includes the use of benzoic acid anhydride or benzoyl chloride as the alkylating agents. The reaction is catalyzed by 4-dimethylaminopyridine in the presence of triethylamine. The reaction is carried out at a temperature range of 5 to 10 degrees Celsius, resulting in a high yield of the target product .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with optimization for larger batches. The process involves careful control of reaction conditions to ensure high purity and yield. The use of efficient acylating reagents and catalysts is crucial for maintaining the quality of the product.
化学反应分析
Types of Reactions
N4-Benzyloxycarbonyl Cytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group, regenerating the parent cytosine.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically regenerates cytosine.
科学研究应用
N4-Benzyloxycarbonyl Cytosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA methylation and epigenetic regulation.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
作用机制
The mechanism of action of N4-Benzyloxycarbonyl Cytosine involves its interaction with specific molecular targets. In biological systems, it can be incorporated into DNA or RNA, where it may affect gene expression and cellular processes. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active cytosine moiety, which can then participate in various biochemical pathways .
相似化合物的比较
N4-Benzyloxycarbonyl Cytosine can be compared with other N4-alkyloxycarbonyl derivatives of cytosine, such as:
- N4-Methyloxycarbonyl Cytosine
- N4-Ethyloxycarbonyl Cytosine
- N4-n-Butyloxycarbonyl Cytosine
- N4-Isobutyloxycarbonyl Cytosine
- N4-Neopentyloxycarbonyl Cytosine
- N4-Hexyloxycarbonyl Cytosine
- N4-Octyloxycarbonyl Cytosine
- N4-Adamantyloxycarbonyl Cytosine
These compounds share similar chemical structures but differ in the length and nature of the alkyloxycarbonyl group.
属性
IUPAC Name |
benzyl N-(2-oxo-1H-pyrimidin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-11-13-7-6-10(14-11)15-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOABLAGDAOTKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


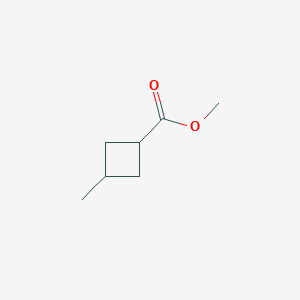
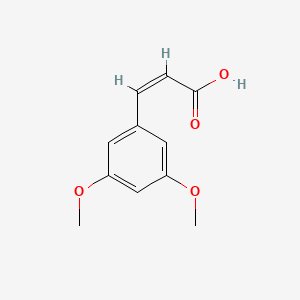
![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)
![4-[(3,4-dichlorophenoxy)methyl]benzoic acid](/img/structure/B3104695.png)
![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)
![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)
![3-Azatricyclo[4.2.2.02,5]decan-4-one](/img/structure/B3104719.png)
